1-Deoxy-d-glucitol

Description

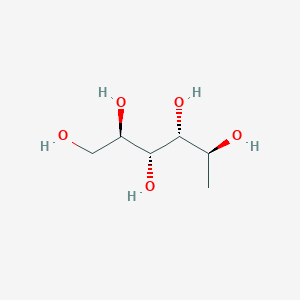

Structure

3D Structure

Properties

IUPAC Name |

hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCKOFZKJLZSFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Deoxy-D-glucitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13074-06-1, 5328-43-8, 18545-96-5 | |

| Record name | 1-DEOXY-L-GALACTITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Fucitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Deoxy-D-glucitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131 - 132 °C | |

| Record name | 1-Deoxy-D-glucitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Biological Distribution of 1 Deoxy D Glucitol

The distribution of 1-Deoxy-D-glucitol is widespread in nature, with documented presence in a variety of organisms.

Presence in Plant Species

This compound has been reported in several plant species. Notably, it is found in Cnidium monnieri, a plant used in traditional medicine. nih.govnp-mrd.orgscribd.com It has also been identified in Anethum graveolens, commonly known as dill. nih.gov The polysaccharides from Cnidium monnieri are composed of glycerol-2-O-β-L-fucose galactoside and 6-deoxy-D-glucitol. sci-hub.se

Detection in Microbial Organisms

The compound has also been detected in the microbial world. For instance, a derivative, 2-(Acetylamino)-1,5-Anhydro-2-Deoxy-D-Glucitol, has been reported in Virgibacillus dokdonensis, a bacterium isolated from a deep-sea rock. nih.govmdpi.comresearchgate.netresearchgate.net Another related compound, 1-Octylamino-1-deoxy-D-glucitol, is a natural product extracted from the bark of Streptomyces griseorubens. chemsynlab.combiosynth.com

Endogenous Presence in Mammalian Systems and Tissues

This compound is endogenously present in mammalian systems. hmdb.ca Toxicokinetic studies on a related compound, D-glucitol, 1-deoxy-1-(methylamino)-, N-C10-16 acyl derivatives, have shown that a major component is readily absorbed from the digestive tract and distributed widely throughout tissues in animals. industrialchemicals.gov.au While specific tissue concentrations in mammals are not extensively detailed in the provided context, its role as a metabolite suggests its presence within various cells and tissues.

Biosynthetic Pathways and Metabolic Origins

The formation of this compound in biological systems involves specific enzymatic reactions and metabolic conversions.

Enzymatic Reduction of Glucose and Phosphorylated Glucose Intermediates

This compound is a reduction product of glucose. biosynth.com Its biosynthesis can occur through the enzymatic reduction of glucose and its phosphorylated intermediates. For instance, it can be produced by the reduction of glucose 6-phosphate in muscle cells, a reaction catalyzed by dehydrogenase enzymes. biosynth.com Studies have also investigated the potential for enzymatic reduction of d-glucose-6-P or d-fructose-6-P to d-glucitol-6-P, which could then be further metabolized. acs.org While 1,5-anhydro-d-glucitol (B13492) (1-deoxy-d-glucose) lacks the C-1 hydroxyl group and thus cannot be phosphorylated at that position, it still competitively inhibits the entry of 2-deoxy-d-glucose, suggesting interactions with glucose transport and metabolism pathways. nih.govasm.org

In Vivo Conversion from 1,5-Anhydro-D-fructose (B1202111)

A key metabolic pathway for the formation of a related compound, 1,5-anhydro-D-glucitol (1,5-AG), is the in vivo conversion from 1,5-anhydro-D-fructose (1,5-AF). thieme-connect.comiiarjournals.orgiiarjournals.org 1,5-AF is produced from the degradation of glycogen (B147801) and starch and is then metabolized to 1,5-AG. thieme-connect.comresearchgate.netmdpi.com This conversion is catalyzed by NADPH-dependent reductases. mdpi.comresearchgate.netnih.gov Both 1,5-AF and 1,5-AG are found in mammalian tissues. mdpi.com

Pathways for Nucleotide-Activated D-Glucitol Derivatives (e.g., CDP-6-D-Glucitol)

Nucleotide-activated sugars are crucial precursors for the biosynthesis of polysaccharides, including the capsular polysaccharides (CPS) that coat the cell walls of many bacteria. A key example of a nucleotide-activated glucitol derivative is cytidine (B196190) diphosphate-6-D-glucitol (CDP-6-D-glucitol). Its biosynthetic pathway has been elucidated in the pathogenic bacterium Campylobacter jejuni serotype HS:5, where D-glucitol-6-phosphate is a component of its capsular polysaccharide. nih.govacs.orgnih.gov

The formation of CDP-6-D-glucitol is a two-step enzymatic process starting from D-fructose-6-phosphate. nih.govacs.orgnih.gov

Step 1: Formation of CDP-6-D-fructose: A sugar nucleotidyltransferase catalyzes the reaction between cytidine triphosphate (CTP) and D-fructose-6-phosphate. This reaction forms the intermediate, CDP-6-D-fructose, and releases pyrophosphate. nih.govacs.org

Step 2: Reduction to CDP-6-D-glucitol: The intermediate, CDP-6-D-fructose, is then reduced by an NADPH-dependent oxidoreductase. This enzyme, which belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, catalyzes the reduction of the keto group to a hydroxyl group, yielding the final product, CDP-6-D-glucitol. nih.govacs.orgnih.gov

This pathway is significant as it represents the first characterized route for the biosynthesis of an open-chain nucleotide-linked sugar. acs.org Genomic analysis predicts that this two-enzyme pathway is responsible for the biosynthesis of CDP-6-D-glucitol and the related CDP-D-mannitol in the lipopolysaccharides and capsular polysaccharides of over 200 other microbial organisms. nih.govnih.gov

Table 2: Enzymes in the CDP-6-D-Glucitol Biosynthetic Pathway in C. jejuni HS:5

| Enzyme | Function | Substrates | Product | Reference |

|---|---|---|---|---|

| Sugar Nucleotidyltransferase (HS5.18) | Catalyzes the formation of a nucleotide-sugar intermediate. | D-fructose-6-phosphate, CTP | CDP-6-D-fructose | nih.govacs.org |

| NAD(P)-dependent Oxidoreductase (HS5.17) | Reduces the keto-intermediate to the final glucitol derivative. | CDP-6-D-fructose, NADPH | CDP-6-D-glucitol | nih.govacs.org |

Microbial Biotransformations of 1-Amino-1-deoxy-D-glucitol

1-Amino-1-deoxy-D-glucitol, also known as D-glucamine, is a derivative of D-glucitol that can be modified by microorganisms in specific biotransformation processes. nih.gov These transformations are leveraged in industrial biotechnology for the synthesis of valuable compounds.

A prominent example is the regioselective oxidation of 1-amino-1-deoxy-D-glucitol by the acetic acid bacterium Gluconobacter oxydans. This organism is known for its remarkable capacity to perform incomplete oxidations of sugars and polyols. researchgate.netnih.gov In one industrial process, G. oxydans is used as a whole-cell catalyst to oxidize N-formyl-1-amino-1-deoxy-D-sorbitol (a derivative of D-glucamine) to N-formyl-6-amino-6-deoxy-L-sorbose. nih.gov This biotransformation is a key step in a combined biotechnological-chemical synthesis route for producing 1-deoxynojirimycin (B1663644), a precursor to the antidiabetic drug miglitol. nih.gov

Another documented biotransformation is the direct microbiological oxidation of 1-amino-1-deoxy-D-glucitol to 6-amino-6-deoxy-L-sorbose. google.comresearchgate.net This conversion can be accomplished using growing cultures of microorganisms or, more efficiently, with concentrated cell suspensions, which significantly shortens the reaction time. google.com

Table 3: Examples of Microbial Biotransformations of 1-Amino-1-deoxy-D-glucitol

| Microorganism | Substrate | Product | Application / Significance | Reference |

|---|---|---|---|---|

| Gluconobacter oxydans | N-formyl-1-amino-1-deoxy-D-sorbitol | N-formyl-6-amino-6-deoxy-L-sorbose | Key step in the synthesis of a precursor for the drug miglitol. | nih.gov |

| Unspecified Microorganisms (enzymatic oxidation) | 1-Amino-1-deoxy-D-glucitol | 6-Amino-6-deoxy-L-sorbose | Production of a key amino sugar intermediate. | google.comresearchgate.net |

Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis of 1-Deoxy-D-glucitol

The creation of this compound, a hexane-1,2,3,4,5-pentol, involves the removal of the hydroxyl group at the C1 position of D-glucitol. This is typically achieved through indirect methods starting from saccharide precursors.

Multi-Step Approaches from Saccharide Precursors

A notable pathway to this compound involves the synthesis and subsequent reduction of an intermediate, 1-deoxy-D-fructose. One documented procedure begins with D-glucosamine, an abundant amino sugar.

The synthesis unfolds in a three-step sequence:

Desulfurization: The process starts with the appropriate sulfur-containing derivative of D-glucosamine, which undergoes desulfurization using a catalyst like Raney nickel.

Oxidative Deamination: The resulting intermediate is then subjected to oxidative deamination. A specific reagent used for this step is 3,5-di-tert-butyl-1,2-benzoquinone, which facilitates the removal of the amino group and formation of a keto group, yielding 1-deoxy-D-fructose.

Reduction: The final step is the reduction of the ketone (1-deoxy-D-fructose). This reduction yields a mixture of the two C2 epimers: this compound and 1-deoxy-D-mannitol.

This entire process from D-glucosamine results in a total yield of approximately 27% for the 1-deoxy-D-fructose intermediate, which is then reduced to the final products.

Table 1: Multi-Step Synthesis of this compound

| Step | Starting Material | Key Reagents/Process | Intermediate/Final Product | Reported Yield |

|---|---|---|---|---|

| 1-2 | D-Glucosamine derivative | Raney nickel; 3,5-di-tert-butyl-1,2-benzoquinone | 1-Deoxy-D-fructose | 27% |

| 3 | 1-Deoxy-D-fructose | Reduction | This compound & 1-Deoxy-D-mannitol | Not specified |

Reductive Amidation Reactions

Reductive amination of D-glucose with various amines is a primary method for producing N-substituted derivatives of 1-amino-1-deoxy-D-glucitol. While this directly yields a derivative, the core this compound backbone is formed during the reaction, making it a relevant synthetic strategy. The process involves the reaction of the aldehyde group of glucose with an amine to form a Schiff base (or the corresponding cyclic glycosylamine), which is then reduced in situ to form the C-N bond and reduce the sugar to the alditol.

This method is highly versatile for creating compounds with specific functionalities. For example, it is used to synthesize N-(1-deoxyhexitol-1-yl)amino acids by reacting a hexose (B10828440) like D-glucose with an amino acid in the presence of a reducing agent such as sodium cyanoborohydride.

Synthesis of Chemically Modified this compound Derivatives

The this compound scaffold can be chemically modified to produce a range of derivatives with diverse properties. Key examples include aminated, formamido-substituted, and nitro-substituted compounds.

Aminated Derivatives (e.g., 1-Amino-1-deoxy-D-glucitol and its Salts)

1-Amino-1-deoxy-D-glucitol, also known as D-Glucamine, is a foundational derivative. Historical methods for its synthesis, such as the reductive alkylation of ammonia (B1221849) with sugars, often suffered from low yields or produced impure products.

A more contemporary and efficient method involves a two-step process:

Reductive Amination: D-glucose is reacted with benzylamine. Various solvents can be used, with methanol (B129727) and dimethylformamide (DMF) showing conversions greater than 99% when using a ruthenium-based catalyst.

Debenzylation: The resulting N-benzyl-1-amino-1-deoxy-D-glucitol is debenzylated through catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst. This step cleaves the benzyl (B1604629) group, yielding the final product, 1-amino-1-deoxy-D-glucitol.

This modern approach avoids the need for high-pressure reactors and is considered more economical and operationally friendly than older techniques.

Table 2: Synthesis of 1-Amino-1-deoxy-D-glucitol

| Step | Precursor | Reagents | Catalyst | Key Conditions | Product |

|---|---|---|---|---|---|

| 1 | D-Glucose | Benzylamine, H₂ | Ruthenium-based complex | Methanol or DMF solvent | N-benzyl-1-amino-1-deoxy-D-glucitol |

| 2 | N-benzyl-1-amino-1-deoxy-D-glucitol | H₂ | 10% Pd/C | 1:1 Methanol/Water, 50°C, 10-12 kg H₂ pressure, 24h | 1-Amino-1-deoxy-D-glucitol |

Formamido-Substituted Compounds (e.g., 1-Deoxy-1-formamido-D-glucitol)

1-Deoxy-1-formamido-D-glucitol, or N-formyl-1-amino-1-deoxy-D-glucitol, is a significant derivative used in industrial synthesis pathways. Its preparation is achieved by the formylation of 1-amino-1-deoxy-D-glucitol.

The synthesis is a direct N-acylation reaction where the primary amino group of 1-amino-1-deoxy-D-glucitol is converted into a formamide. This is typically accomplished using a formylating agent such as formic acid or an ester of formic acid. The N-formyl protecting group is noted to confer high solubility in aqueous media, which is advantageous for subsequent biotransformations, allowing for high substrate concentrations and improved volume yields in industrial processes.

Nitro-Substituted Analogues (e.g., 1-Deoxy-1-nitro-D-glucitol)

The synthesis of 1-deoxy-1-nitro-D-glucitol introduces a nitro group at the C1 position. The primary method for achieving this is the nitroaldol or Henry reaction, which involves the condensation of a sugar aldehyde with a nitroalkane.

For the synthesis of 1-deoxy-1-nitro-D-glucitol, the reaction involves:

Condensation: D-glucose is reacted with nitromethane (B149229) in the presence of a base, such as sodium methoxide (B1231860) in methanol. This reaction creates a new carbon-carbon bond between the aldehyde carbon of glucose and the carbon of nitromethane.

Reduction: The newly formed nitroaldol, which is a nitro-heptose, is then reduced to the corresponding nitro-heptitol.

Chain Shortening (if applicable): To obtain the target hexitol, a precursor like D-arabinose would be used instead of D-glucose to yield the correct chain length directly.

A detailed synthesis for the L-enantiomer, 1-deoxy-1-nitro-L-glucitol, starts from α-L-arabinose and nitromethane using sodium methoxide as the catalyst. After stirring for an extended period, the precipitated sodium aci-nitro alcohol salts are collected, re-dissolved, and deionized to yield a crude product containing a mixture of nitro-alcohols, which are

N-Nitrosamine Derivatives (e.g., 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol)

1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol is a nitrosamine (B1359907) derivative of 1-amino-1-deoxy-D-glucitol (meglumine). Its synthesis typically involves the nitrosation of the secondary amine precursor, N-methyl-1-deoxy-D-glucitol (meglumine). This reaction is generally achieved by treating meglumine (B1676163) with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or other nitrosating species, under controlled acidic conditions. smolecule.com The introduction of the N-nitroso group (-N-N=O) to the meglumine backbone results in the formation of 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol. cymitquimica.com This compound belongs to the class of nitrosamines, which are characterized by the N-nitroso functional group. cymitquimica.com

The structure of 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol consists of a D-glucitol chain where the C1 hydroxyl group is replaced by an N-nitrosomethylamino group. smolecule.comcymitquimica.com The presence of the nitroso group makes this compound a subject of interest in toxicological and biochemical research due to the known reactivity of nitrosamines. smolecule.com

N-Acyl Derivatives (e.g., N-C10-16 acyl derivatives)

N-acyl derivatives of this compound, particularly those with C10-16 acyl chains, are a significant class of nonionic surfactants. The synthesis of these compounds generally starts from 1-amino-1-deoxy-D-glucitol (D-glucamine). A common synthetic route involves the N-acylation of D-glucamine with a suitable acylating agent, such as a fatty acid chloride or anhydride (B1165640) corresponding to the desired chain length (C10 to C16). tandfonline.compsu.edu For instance, to produce N-decanoyl-1-amino-1-deoxy-D-glucitol, D-glucamine would be reacted with decanoyl chloride. tandfonline.com

In a more complex synthesis involving two alkyl chains, N-alkyl-1-amino-1-deoxy-D-glucitols can be prepared first and then subsequently acylated. psu.edursc.org For example, N-dodecyl-1-amino-1-deoxy-D-glucitol can be synthesized and then reacted with an acid anhydride to yield the final N-acyl N-alkyl derivative. psu.edu These synthesis strategies allow for the creation of a diverse range of amphiphilic molecules where the hydrophilic head is the glucitol moiety and the hydrophobic tail is the acyl chain. researchgate.net The length of the acyl chain (from C10 to C16) is a critical factor in determining the physicochemical properties of the resulting surfactant, such as its surface activity and aggregation behavior in aqueous solutions. researchgate.net

| Derivative Type | Starting Material | Key Reagent | Product Example |

| N-Acyl | 1-Amino-1-deoxy-D-glucitol | Fatty acid chloride/anhydride | N-Decanoyl-1-amino-1-deoxy-D-glucitol |

| N-Acyl N-Alkyl | N-Alkyl-1-amino-1-deoxy-D-glucitol | Acid anhydride | N-Tetradecanoyl N-dodecyl-1-amino-1-deoxy-D-glucitol |

N-Alkylamino Derivatives (e.g., 1-Deoxy-1-(octylamino)-D-glucitol, 1-Deoxy-1-(hydroxyethylamino)-D-glucitol)

N-alkylamino derivatives of this compound are synthesized by the reductive amination of D-glucose with a primary amine. This process involves the reaction of the aldehyde group of glucose with the amine to form a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding secondary amine.

1-Deoxy-1-(octylamino)-D-glucitol: This compound, also known as N-octyl-D-glucamine, is synthesized by reacting D-glucose with n-octylamine. chemsynlab.com The reaction is typically carried out under conditions that favor the formation of the imine followed by its reduction, yielding the final product. chemsynlab.com 1-Deoxy-1-(octylamino)-D-glucitol is a white, crystalline powder soluble in water and polar organic solvents. chemsynlab.com It is utilized as a biochemical reagent in glycobiology research. targetmol.com

1-Deoxy-1-(hydroxyethylamino)-D-glucitol: Also referred to as N-(2-hydroxyethyl)-D-glucamine, this derivative is synthesized through the reductive amination of D-glucose with 2-aminoethanol (ethanolamine). cymitquimica.comnih.gov The resulting compound possesses the glucitol backbone with a hydroxyethylamino group at the C-1 position. biosynth.com It is a sugar alcohol that has been investigated as a transport inhibitor for galactitol. biosynth.com This compound is also a key intermediate in the synthesis of other molecules. cymitquimica.com

| Derivative | Starting Aldose | Amine Reagent | Key Reaction Type |

| 1-Deoxy-1-(octylamino)-D-glucitol | D-Glucose | n-Octylamine | Reductive Amination |

| 1-Deoxy-1-(hydroxyethylamino)-D-glucitol | D-Glucose | 2-Aminoethanol | Reductive Amination |

Polymerizable Derivatives (e.g., 1-Acrylamido-1-deoxy-D-glucitol, 1-Deoxy-1-methacrylamido-D-glucitol)

Polymerizable derivatives of this compound are monomers that contain a polymerizable functional group, such as an acrylamido or methacrylamido moiety, attached to the glucitol backbone. These monomers can undergo polymerization to form glycopolymers, which are polymers with pendant carbohydrate groups.

The synthesis of 1-acrylamido-1-deoxy-D-glucitol and 1-deoxy-1-methacrylamido-D-glucitol starts from 1-amino-1-deoxy-D-glucitol (D-glucamine). researchgate.net The amino group of D-glucamine is reacted with an appropriate acylating agent, such as acrylic anhydride or acryloyl chloride for the acrylamido derivative, and methacrylic anhydride or methacryloyl chloride for the methacrylamido derivative. researchgate.net These reactions result in the formation of an amide linkage between the glucitol moiety and the polymerizable vinyl group. researchgate.net

These sugar-based monomers are typically water-soluble and can be polymerized using various techniques, including free-radical polymerization initiated by high-energy radiation, peroxidic or azo-type catalysts, or redox catalyst systems. researchgate.net The resulting polymers are also water-soluble and can form viscous solutions that may gel in the presence of borate (B1201080) ions. researchgate.net These monomers can also be copolymerized with other vinyl monomers to tailor the properties of the final polymer. researchgate.net

Peracetylated Derivatives (e.g., 1,1-Bis(acetamido)-1-deoxy-D-glucitol Peracetate)

Peracetylated derivatives of this compound involve the acetylation of most or all of the available hydroxyl groups, in addition to modifications at the C-1 position. The synthesis of these compounds often starts with a modified glucitol precursor.

For instance, the synthesis of 2-acetamido-1,2-dideoxy-1-nitro-D-glucitol can be achieved through the reaction of methanolic ammonia on D-arabo-3,4,5,6-tetraacetoxy-1-nitro-1-hexene. researchgate.net This reaction yields a mixture of the D-mannitol and D-glucitol isomers. researchgate.net Subsequent peracetylation would involve treating this product with an acetylating agent like acetic anhydride in the presence of a catalyst to acetylate the remaining free hydroxyl groups.

Another approach involves the addition of 1-thio-D-glucose sodium salt to per-O-acetylated 1,2-dideoxy-1-nitro-D-arabino-hex-1-enitol, which is derived from D-arabinose. This reaction produces 2-S-glycosylated 1-deoxy-1-nitro-D-glucitol peracetates. nih.gov

Peracetylation is a common strategy in carbohydrate chemistry to protect hydroxyl groups, improve solubility in organic solvents, and facilitate certain chemical transformations. acs.org Deacetylation can be performed to regenerate the free hydroxyl groups when desired. acs.org

Integration of this compound Derivatives in Polymer Synthesis

Polyurethane Formation from 1-Amino-1-deoxy-D-glucitol Monomers

1-Amino-1-deoxy-D-glucitol and its derivatives can serve as valuable monomers for the synthesis of bio-based polyurethanes. These sugar-based polymers are of interest due to their potential for enhanced hydrophilicity and biodegradability. conicet.gov.ar

One synthetic strategy involves the conversion of 1-amino-1-deoxy-D-sorbitol (an isomer of 1-amino-1-deoxy-D-glucitol) into a tetra-O-methyl derivative. conicet.gov.arnih.govconicet.gov.ar This protected monomer can then be polymerized through two main routes. In the first approach, the amino group is converted into an isocyanate derivative using di-tert-butyltricarbonate. conicet.gov.arnih.gov This isocyanate monomer can then undergo polymerization, often catalyzed by a metal catalyst like Zr(IV) acetylacetonate, to form the polyurethane. conicet.gov.arnih.govconicet.gov.ar

An alternative and often preferred method avoids the use of isocyanates. In this route, the primary hydroxyl group of the protected aminoalditol is activated, for example, as a phenylcarbonate derivative. conicet.gov.arnih.gov The polymerization of this α-amino-ω-phenylcarbonate alditol monomer can proceed without the need for a metal catalyst, leading to a polyurethane with potentially higher molecular weight and purity. conicet.gov.arnih.govconicet.gov.ar The resulting polyurethanes are often soluble in water and various organic solvents. conicet.gov.arnih.gov

Copolymers Incorporating D-Glucitol Moieties (e.g., with Diethenylbenzene)

The incorporation of D-glucitol moieties into polymer structures containing diethenylbenzene (more commonly known as divinylbenzene) is a method used to create functionalized polymers with unique properties. One documented approach involves the reaction of a this compound derivative with a pre-existing chloromethylated polymer that includes divinylbenzene (B73037) as a cross-linking agent. ontosight.aichemicalbook.com This method results in a complex, cross-linked polymer where the sugar derivative is chemically bonded to the polymer backbone. ontosight.ai

The synthesis involves a reaction between 1-deoxy-1-(methylamino)-D-glucitol and a chloromethylated divinylbenzene-ethenylethylbenzene-styrene polymer. ontosight.aichemicalbook.com In this process, the amino group of the 1-deoxy-1-(methylamino)-D-glucitol displaces the chlorine on the chloromethyl groups of the polymer. This reaction leads to the formation of a stable bond, grafting the D-glucitol derivative onto the polymer structure. ontosight.ai The resulting polymer possesses pendant amino sugar groups, which can enhance its functionality and biocompatibility. ontosight.ai

The divinylbenzene component in the original polymer serves as a cross-linker, creating a robust, three-dimensional network structure. The incorporation of ethenylethylbenzene and styrene (B11656) provides the main polymer backbone. ontosight.ai This synthetic strategy allows for the modification of commercially available polymers, imbuing them with the specific properties of the sugar moiety. ontosight.ai Such functionalized polymers are of interest for various specialized applications, including in industrial and biomedical fields. ontosight.ai

| Component/Parameter | Description |

| Sugar Moiety | 1-deoxy-1-(methylamino)-D-glucitol |

| Polymer Backbone | Chloromethylated divinylbenzene-ethenylethylbenzene-styrene polymer |

| Reaction Type | Substitution reaction between the amino group of the sugar derivative and the chloromethyl groups on the polymer |

| Resulting Structure | Cross-linked polymer with pendant 1-deoxy-1-(methylamino)-D-glucitol groups |

Enzymatic Interactions and Metabolic Functionality

Modulation of Glycolytic and Related Metabolic Pathways

The sugar analog 1-Deoxy-d-glucitol and its related compounds interact with several key enzymes involved in glycolysis and associated metabolic pathways. These interactions can lead to inhibition or altered substrate kinetics, thereby affecting cellular energy metabolism.

Inhibition of Phosphofructokinase Activity

1-Deoxyfructose (B1228785), a related compound to this compound, has been identified as an effective inhibitor of phosphofructokinase (PFK). nih.gov PFK is a critical regulatory enzyme in the glycolytic pathway, catalyzing the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. scbt.com Studies have shown that while 1-deoxyfructose inhibits PFK, it does not affect the cooperative binding of the natural substrate, fructose (B13574) 6-phosphate, nor does it exhibit cooperativity in its own interaction with the enzyme. nih.gov This suggests that the 1-hydroxy group of the substrate is not essential for binding to the enzyme but plays a role in the allosteric regulation of PFK. nih.gov The inhibition of PFK can modulate the rate of glycolysis, which has implications for cellular energy production. scbt.com

Competitive Inhibition of Phosphoglucose (B3042753) Isomerase

Phosphoglucose isomerase (PGI) is another key enzyme in glycolysis, responsible for the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate. The phosphorylated form of 1-deoxyfructose, 1-deoxyfructose 6-phosphate, acts as a competitive inhibitor of PGI. nih.gov The inhibition constant (Ki) for this interaction is 1.1 mM, which is comparable to the Michaelis constant (Km) for the enzyme's natural substrates. nih.gov This competitive inhibition suggests that 1-deoxyfructose 6-phosphate binds to the active site of PGI, thereby preventing the binding and conversion of glucose-6-phosphate. It is worth noting that other deoxy sugar phosphates, such as 2-deoxy-D-glucose-6-phosphate, are also known inhibitors of PGI. researchgate.netmdpi.com

Substrate Kinetics for Glucitol Dehydrogenase

This compound serves as a substrate for sheep liver glucitol dehydrogenase. nih.gov This enzyme catalyzes the oxidation of polyols, and the kinetics of this reaction have been studied. For this compound, the Michaelis constant (Km) is 53 mM, and the maximal velocity (Vmax) is 33% of that observed with the natural substrate, glucitol. nih.gov This indicates that while this compound can be metabolized by this enzyme, it is a less efficient substrate than glucitol. nih.gov These findings have led to a revision of the previously accepted structural requirements for substrates of this enzyme, which were thought to include a 1-hydroxy group. nih.govportlandpress.com

| Substrate | Km (mM) | Vmax (% of Glucitol) | Source |

|---|---|---|---|

| This compound | 53 | 33% | nih.gov |

| 1-Deoxymannitol | 89 | 18% | nih.gov |

Effects on Hexokinase Activity

Hexokinase is the first enzyme in the glycolytic pathway, responsible for phosphorylating glucose to glucose-6-phosphate. uniprot.org While this compound itself is not a direct substrate for hexokinase, its related compound, 1-deoxyfructose, is. The Km values for yeast and muscle hexokinases acting on 1-deoxyfructose are 614 mM and 280 mM, respectively. nih.gov The maximal velocities are only 2% and 5% of those obtained with fructose, indicating that 1-deoxyfructose is a poor substrate for hexokinase. nih.gov The inhibition of hexokinase by deoxyglucose compounds like 2-deoxy-D-glucose (2-DG) is a well-established mechanism for disrupting glycolysis. mdpi.comnih.gov 2-DG is phosphorylated by hexokinase to 2-DG-6-phosphate, which cannot be further metabolized and leads to product inhibition of the enzyme. mdpi.comnih.gov

Inhibition of Key Enzymatic Systems by Derivatives

Derivatives of this compound, particularly those with modifications that introduce nitrogen, have been shown to be potent inhibitors of glycosidases, a broad class of enzymes involved in the breakdown of carbohydrates.

Glycosidase Inhibition Mechanisms (e.g., by 1-Deoxy-1-formamido-D-glucitol, 1-Deoxynojirimycin)

1-Deoxy-1-formamido-D-glucitol: This derivative of this compound has demonstrated biological activity as a glycosidase inhibitor. ontosight.ai Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. ontosight.ai

1-Deoxynojirimycin (B1663644) (DNJ): A polyhydroxylated piperidine (B6355638) alkaloid, 1-deoxynojirimycin (DNJ) is a potent inhibitor of α-glucosidases. medchemexpress.comwikipedia.org These enzymes are located in the small intestine and are responsible for breaking down complex carbohydrates into glucose. lookchem.com By inhibiting these enzymes, DNJ delays the absorption of glucose from the diet. nih.gov The mechanism of action is competitive inhibition, where DNJ binds to the active site of the α-glucosidase enzyme. nih.gov This inhibitory action is significant in the management of postprandial hyperglycemia. medchemexpress.com Furthermore, DNJ's inhibition of microsomal α-glucosidase I and II can interfere with the proper folding and processing of viral glycoproteins, leading to antiviral activity. scirp.org

| Enzyme Target | Effect of Inhibition | Source |

|---|---|---|

| α-Glucosidase | Delayed glucose absorption, antihyperglycemic effect | medchemexpress.comnih.gov |

| Microsomal α-glucosidase I and II | Interference with viral glycoprotein (B1211001) processing, antiviral activity | scirp.org |

Aldose Reductase Inhibitory Activity (e.g., by 1-Deoxy-1-nitro-D-glucitol)

Aldose reductase is a key enzyme in the polyol pathway, which has been implicated in the development of diabetic complications. researchgate.netdoi.orgtandfonline.com The search for effective aldose reductase inhibitors is a significant area of pharmaceutical research. tandfonline.comscience.gov 1-Deoxy-1-nitro-D-glucitol, a derivative of glucose where the hydroxyl group at the C-1 position is replaced by a nitro group, has been investigated for its potential to inhibit this enzyme. ontosight.ai Studies have shown that compounds like 1-Deoxy-1-nitro-D-glucitol can inhibit aldose reductase, suggesting their potential as therapeutic agents for managing diabetes-related complications such as diabetic neuropathy. ontosight.ai The modification of the glucitol backbone significantly influences its biological activity compared to the parent compound, glucitol. ontosight.ai

Inhibition of Chondroitin (B13769445) Sulfate (B86663) Enzyme

Chondroitin sulfate is a crucial component of the extracellular matrix, particularly in cartilage. wikipedia.org The enzymes involved in its synthesis and degradation are important targets for understanding and potentially treating conditions like osteoarthritis. wikipedia.org While direct inhibition of a chondroitin sulfate-degrading enzyme (Chondroitinase ABC) by this compound derivatives is not explicitly detailed in the provided context, research has shown that other polysaccharide derivatives, such as Dextran Sulphate, can act as inhibitors. nih.gov The inhibitory effect is influenced by structural characteristics like monosaccharide composition, linkage, and degree of sulfation. nih.gov Further research into structurally related compounds, such as 2-acetamido-3,4,6-tri-O-acetyl-1,5-anhydro-2-deoxy-D-glucitol, has demonstrated a reduction in glycosaminoglycan (GAG) synthesis, indicating the potential for modified sugar analogs to interfere with these pathways. researchgate.net

Investigating Membrane Transport Mechanisms

The transport of sugars and related molecules across cell membranes is a fundamental biological process. Derivatives of this compound have proven to be valuable tools for dissecting the mechanisms of these transport systems.

Use as Tools for Glucose Transporter Studies (e.g., with 1-Deoxy-1-(octylamino)-D-glucitol)

1-Deoxy-1-(octylamino)-D-glucitol, also known as DOG, is a synthetic compound with structural similarities to glucose that is widely used in scientific research to investigate the movement of glucose across cell membranes. chemsynlab.com This compound has been shown to inhibit glucose transport, leading to a decrease in cellular glucose uptake. chemsynlab.com This inhibitory property makes it a useful tool for studying glucose transporters, which are key targets for drug development in diseases like diabetes and cancer. chemsynlab.com It is often used as a negative control in glucose transport assays to assess the specificity of other potential inhibitors. chemsynlab.com

Studies on Galactitol Efflux Inhibition

The accumulation of certain sugar alcohols, such as galactitol, can be toxic to cells. Understanding the mechanisms by which these molecules are transported out of the cell is therefore of significant interest. 1-Deoxy-1-(hydroxyethylamino)-D-glucitol (DEG) has been identified as a transport inhibitor for the efflux of galactitol. biosynth.com It acts by competitively inhibiting the uptake of galactitol into the cell, which results in lower intracellular levels of this sugar. biosynth.com Notably, DEG does not affect the uptake of other sugars, highlighting its specificity and utility as a tool for studying galactitol transport mechanisms specifically. biosynth.com

Enzymatic Phosphorylation and Kinase Substrate Specificity

Phosphorylation is a key regulatory mechanism in many cellular processes. The study of kinase enzymes and their substrate specificity is crucial for understanding cell signaling and metabolism.

Phosphorylation by Fructosamine (B8680336) 3-Kinase Related Protein (FN3KRP)

Fructosamine 3-Kinase Related Protein (FN3KRP) is an enzyme with a high degree of similarity to Fructosamine 3-Kinase (FN3K), though their substrate specificities differ. nih.gov While FN3K primarily phosphorylates fructosamines, FN3KRP does not act on these substrates. nih.govresearchgate.net Instead, research has unexpectedly revealed that FN3KRP can phosphorylate a number of N-substituted-1-amino-1-deoxy-D-glucitols. researchgate.netresearchgate.net These compounds are phosphorylated by recombinant FN3KRP on the C-4 hydroxyl group. researchgate.net This discovery points to a novel substrate specificity for FN3KRP and suggests an additional role for this enzyme, possibly in the deglycation of Maillard reaction intermediates that are downstream from fructosamines. nih.govresearchgate.net

| Substrate of FN3KRP | Site of Phosphorylation |

| 1-amino-1-deoxy-D-glucitol | C-4 hydroxyl |

| N-(1-deoxy-D-glucit-1-yl)-aminomethane | C-4 hydroxyl |

| N-(1-deoxy-D-glucit-1-yl)-2-hydroxyethylamine | C-4 hydroxyl |

| N-(1-deoxy-D-glucit-1-yl)-bis-(3-aminopropyl)piperazine | C-4 hydroxyl |

| N6-(1-deoxy-D-glucit-1-yl)-Na-acetyl-L-lysine | C-4 hydroxyl |

This table summarizes the N-substituted-1-amino-1-deoxy-D-glucitols that have been identified as substrates for phosphorylation by FN3KRP, with the reaction occurring at the C-4 hydroxyl position. researchgate.netresearchgate.net

Elucidation of Phosphorylation Site Selectivity (e.g., C-4 Hydroxyl)

The phosphorylation of this compound derivatives, particularly N-substituted 1-amino-1-deoxy-D-glucitols (glucitolamines), reveals a unique and unexpected site selectivity by the enzyme Fructosamine-3-Kinase-Related-Protein (FN3KRP). researchgate.netnih.gov While its homolog, Fructosamine-3-Kinase (FN3K), phosphorylates substrates like fructoselysine at the C-3 position, FN3KRP demonstrates a novel specificity by phosphorylating glucitolamine substrates at the C-4 hydroxyl group. researchgate.netnih.gov

This distinct enzymatic activity was identified through studies involving the incubation of various glucitolamines with recombinant FN3KRP and Mg-ATP. For instance, when N-methylglucamine (meglumine) is incubated in human erythrocytes, which contain both FN3K and FN3KRP, two phosphorylated products are formed: meglumine-3-phosphate (Meg3P) and meglumine-4-phosphate (Meg4P). nih.gov Further analysis confirmed that FN3K is responsible for producing Meg3P, while FN3KRP specifically catalyzes the formation of Meg4P. nih.gov This C-4 phosphorylation is considered a novel substrate specificity for a kinase. researchgate.netresearchgate.net

This finding has led to the hypothesis that a key physiological role of FN3KRP may be the deglycation of Maillard reaction intermediates that are downstream from the fructosamines targeted by FN3K. nih.gov The phosphorylation at the C-4 position is proposed to destabilize these adducts, facilitating their removal from proteins. Research has identified several N-substituted-1-amino-1-deoxy-D-glucitols that are specifically phosphorylated by FN3KRP at the C-4 hydroxyl, underscoring this unique enzymatic function. researchgate.netresearchgate.net

| Substrate | Phosphorylation Site | Enzyme |

|---|---|---|

| 1-amino-1-deoxy-D-glucitol | C-4 Hydroxyl | FN3KRP |

| N-(1-deoxy-D-glucit-1-yl)-aminomethane | C-4 Hydroxyl | FN3KRP |

| N-(1-deoxy-D-glucit-1-yl)-2-hydroxyethylamine | C-4 Hydroxyl | FN3KRP |

| N-(1-deoxy-D-glucit-1-yl)bis-(3-aminopropyl)piperazine | C-4 Hydroxyl | FN3KRP |

| N6-(1-deoxy-D-glucit-1-yl)-Nα-acetyl-L-lysine | C-4 Hydroxyl | FN3KRP |

Enzymatic Detoxification and Biotransformation of Derivatives

Involvement of Cytochrome P450 Enzymes in Metabolism

Direct studies on the metabolism of this compound by Cytochrome P450 (CYP) enzymes are not extensively documented in the available literature. However, research into the catabolism of structurally related anhydro-sugar alcohols in certain microorganisms provides evidence for the potential involvement of CYP systems in their biotransformation. CYPs are a superfamily of monooxygenase enzymes known for their role in metabolizing a wide array of xenobiotics and endogenous compounds, often by catalyzing hydroxylation reactions to increase water solubility and facilitate excretion. researchgate.net

A relevant metabolic pathway has been characterized in the bacterium Sinorhizobium morelense. This organism can metabolize 1,5-anhydro-d-fructose (B1202111), a related sugar, via a novel pathway. nih.gov The process involves the initial reduction of 1,5-anhydro-d-fructose to 1,5-anhydro-d-mannitol (B15279) (AM) by an anhydrofructose reductase (AFR). nih.govresearchgate.net Subsequently, the AM intermediate is converted to D-mannose through an oxidation at the C-1 position. This specific C-1 oxygenation step is catalyzed by a Cytochrome P450 monooxygenase and its associated CYP reductase. nih.govresearchgate.netasm.org

While this observation is from a bacterial system and pertains to 1,5-anhydro-d-mannitol rather than this compound, it demonstrates that CYP enzymes are capable of acting on anhydro-sugar alcohols. This suggests a plausible, though not yet directly confirmed, role for CYP-mediated oxidation as a detoxification or biotransformation pathway for such compounds.

Glucuronosyltransferase-Mediated Detoxification Pathways

UDP-glucuronosyltransferases (UGTs) are critical phase II metabolizing enzymes that facilitate the detoxification and elimination of numerous compounds. nih.govfrontiersin.org They catalyze the conjugation of glucuronic acid from the cofactor UDP-glucuronic acid to a lipophilic substrate containing a suitable functional group, such as a hydroxyl group. frontiersin.orguniprot.org This process, known as glucuronidation, significantly increases the water solubility of the substrate, making it easier to excrete from the body. researchgate.netuniprot.org

Despite the presence of multiple hydroxyl groups on the this compound molecule which could theoretically serve as sites for glucuronidation, a review of the available scientific literature did not yield specific information regarding the metabolism of this compound or its derivatives through UGT-mediated detoxification pathways.

Biological Activities and Molecular Mechanisms of Action

Antimicrobial and Antifungal Efficacy

1-Deoxy-d-glucitol, a sugar alcohol, and its derivatives have demonstrated notable efficacy against a range of microorganisms. This activity is often linked to the specific chemical structure of the compounds, which can be tailored to enhance their biocidal properties.

This compound has been identified as having anti-fungal properties against Aspergillus parasiticus, a fungus known for producing aflatoxins. biosynth.comacademicjournals.orgplantprotection.plman.poznan.pl The mechanism of this antifungal action may involve the inhibition of key enzymes in the fungus's glucose metabolism, such as phosphofructokinase and hexokinases. biosynth.com By interfering with these enzymes, the compound disrupts the organism's ability to process glucose for energy, thereby inhibiting its growth. biosynth.com

Derivatives of this compound, specifically a class of compounds known as gemini (B1671429) surfactants, have also shown excellent antifungal activity against various Aspergillus species, including Aspergillus niger. plos.orgresearchgate.net These synthetic derivatives leverage the this compound backbone to create potent antimicrobial agents.

A derivative of this compound, 1-Deoxy-N-acetylglucosamine (1-DGlcNAc), has been shown to exhibit highly specific and potent antibacterial activity against Xanthomonas oryzae pv. oryzae, the pathogen responsible for bacterial blight in rice. nih.govresearchgate.net This compound was isolated from the fermentation supernatant of a deep-sea bacterium, Virgibacillus dokdonensis. nih.govresearchgate.net

The activity of 1-DGlcNAc is remarkably specific. It effectively suppresses X. oryzae pv. oryzae PXO99A with a Minimum Inhibitory Concentration (MIC) of 23.90 μg/mL, but does not affect other common plant pathogens like Xanthomonas campestris pv. campestris or Xanthomonas oryzae pv. oryzicola. nih.govresearchgate.net Interestingly, its diastereomer, 2-acetamido-1,5-anhydro-2-deoxy-d-mannitol, shows no activity against X. oryzae pv. oryzae, suggesting that the specific spatial conformation of the 2-acetamido group is crucial for its antibacterial effect. nih.govresearchgate.net Researchers hypothesize that this specificity arises from unique interactions between 1-DGlcNAc and one or more of the 84 unique proteins found in X. oryzae pv. oryzae PXO99A when compared to related strains. nih.govresearchgate.net The proposed mechanism suggests that proteins involved in cell division could be the primary targets. researchgate.net Electron microscopy of treated X. oryzae pv. oryzae cells reveals significant ultrastructural changes, confirming the compound's disruptive effect. researchgate.net

Table 1: Antibacterial Spectrum of 1-Deoxy-N-acetylglucosamine (1-DGlcNAc)

| Pathogen | Activity (MIC) |

|---|---|

| Xanthomonas oryzae pv. oryzae PXO99A | 23.90 μg/mL |

| Xanthomonas campestris pv. campestris str.8004 | No Activity |

| Xanthomonas oryzae pv. oryzicola RS105 | No Activity |

| Other tested pathogens | No Activity |

Data sourced from studies on 1-DGlcNAc isolated from Virgibacillus dokdonensis. nih.govresearchgate.net

A series of gemini surfactants synthesized from this compound, specifically polymethylene-α,ω-bis(N,N-dialkyl-N-deoxy-D-glucitolammonium iodides), have been studied for their biocidal properties. researchgate.netnih.gov These dimeric quaternary ammonium (B1175870) salts show a clear relationship between their chemical structure and their antimicrobial activity. nih.gov

Key findings on the structure-activity relationship include:

Presence of Hydrocarbon Chains: Compounds lacking long hydrocarbon substituents at the nitrogen atom exhibit very weak antimicrobial activity. nih.gov The presence of at least one long alkyl chain (with at least eight carbons) is critical for biocidal efficacy. plos.org

Spacer Length: Dimeric surfactants with a shorter tetramethylene spacer demonstrate better biocidal efficacy compared to those with a longer hexamethylene spacer. plos.orgnih.gov A shorter spacer may result in a smaller ionic radius of the cation, leading to stronger Coulombic interactions with the negatively charged surfaces of microbial cells. nih.gov

Alkyl Chain Configuration: The highest antifungal activity was observed in derivatives containing one long and one short hydrocarbon chain attached to the nitrogen atoms. plos.orgnih.gov

Comparison to Simpler Surfactants: These sugar-based gemini surfactants have significantly lower Minimum Inhibitory Concentrations (MICs) compared to both conventional gemini surfactants without the deoxy-D-glucitol substituent and traditional monomeric alkylammonium salts. plos.orgnih.gov

Table 2: Antimicrobial Activity (MIC in µmol/L) of Selected Gemini Alkyldeoxy-D-glucitolammonium Salts

| Compound Type | Spacer Length | Alkyl Chains | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger |

|---|---|---|---|---|---|---|

| Dimeric Salt | Tetramethylene | C12H25, C2H5 | 1.8 | 7.3 | 7.3 | 1.8 |

| Dimeric Salt | Tetramethylene | C10H21, C2H5 | 3.8 | 7.5 | 7.5 | 3.8 |

| Dimeric Salt | Hexamethylene | C12H25, C2H5 | 9.1 | 18 | 18 | 9.1 |

| Dimeric Salt | Hexamethylene | C10H21, C2H5 | 9.7 | 24 | 24 | 9.7 |

| Control (No Alkyl Chains) | Tetramethylene | None | >240 | >240 | >240 | >240 |

Data adapted from Brycki B, Szulc A (2014). nih.gov

The primary mechanism of action for the biocidal gemini surfactants derived from this compound is the disruption of the microbial cell membrane. researchgate.netrsc.org As cationic surfactants, these molecules possess positively charged hydrophilic heads and hydrophobic tails. preprints.org This amphiphilic nature drives their interaction with and subsequent damage to the cell membrane. researchgate.net

The process generally involves the electrostatic attraction of the positively charged cationic heads to the negatively charged components of the bacterial or fungal cell membrane. nih.govnih.gov Following this initial binding, the hydrophobic alkyl chains penetrate the lipid bilayer, disrupting its structure and integrity. rsc.org This disruption leads to increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cell death. researchgate.netnih.gov Because of this mode of action, these compounds are classified as membrane-active lytic microbiocides. researchgate.net

Carcinogenic and Mutagenic Potency of Derivatives

While this compound itself is a stable sugar alcohol, its derivatives, particularly those created to be reactive, could theoretically possess mutagenic potential through mechanisms like DNA alkylation.

DNA alkylation is a process where an alkyl group is transferred to the DNA molecule, forming a covalent adduct. This can lead to mutations and potentially initiate carcinogenesis if not repaired by the cell. mdpi.comnih.gov Electrophilic compounds, such as those with epoxide groups (e.g., glycidyl (B131873) ethers), are known to be alkylating agents. psu.edu

Derivatives of this compound could be chemically modified to include such reactive electrophilic groups. In such a scenario, these derivatives would be capable of reacting with nucleophilic sites on DNA bases. mdpi.com The N-7 position of guanine (B1146940) is a particularly common site for alkylation, as the resulting positive charge on the imidazole (B134444) ring can lead to instability. mdpi.comnih.gov This instability can cause depurination (loss of the adducted base) or ring-opening to form a formamidopyrimidine (Fapy) adduct, both of which are significant forms of DNA damage. nih.gov Other potential sites for adduct formation include the N-3 and N-1 positions of adenine (B156593) and the N-3 position of cytosine. nih.govpsu.edu The formation of these DNA adducts disrupts normal DNA replication and transcription, which can result in permanent mutations and cell death. mdpi.com

Interaction with Cellular Macromolecules

This compound, also known as 1,5-anhydro-D-glucitol (B13492) (1,5-AG), engages in various interactions with cellular macromolecules, including enzymes, transport proteins, and lectins. As an analog of glucose, it can be a substrate or inhibitor for several proteins that recognize pyranose sugars.

Enzymatic Interactions: Several enzymes can act upon 1,5-AG. In neutrophils, it is phosphorylated to 1,5-anhydroglucitol-6-phosphate (B96805) (1,5-AG6P) through the secondary activity of low-Kₘ hexokinases and ADP-glucokinase (ADPGK). Pyranose 2-oxidase, an enzyme found in various fungi like Tricholoma matsutake and Phanerochaete chrysosporium, catalyzes the oxidation of 1,5-AG at the C-2 position. oup.comjst.go.jp This reaction is a cornerstone of the enzymatic assays used to measure 1,5-AG levels in clinical settings. nih.gov However, this enzyme also recognizes other sugars, including glucose and galactose, which can interfere with measurements if not accounted for. jst.go.jpnih.gov Other microbial enzymes, such as levoglucosan (B13493) dehydrogenase (LGDH) from Pseudarthrobacter phenanthrenivorans, exhibit weak activity towards 1,5-AG. thegoodscentscompany.com Furthermore, derivatives of 1,5-AG have been shown to inhibit key metabolic enzymes; for instance, a derivative isolated from Acer ginnala (Amur maple) demonstrated inhibitory effects on protein tyrosine phosphatase-1B (PTP1B) and α-glucosidase. nih.gov

Interaction with Transport Proteins: The transport of 1,5-AG across cell membranes is mediated by specific carrier proteins. In the kidney, its reabsorption from the glomerular filtrate into the blood is handled by sodium-glucose cotransporters (SGLTs). Research has identified SGLT5 as the primary renal transporter for 1,5-AG, exhibiting a higher affinity for it than for other sugars like mannose. SGLT4, which is more highly expressed in the intestine, is also capable of transporting 1,5-AG, though less efficiently than SGLT5. ebi.ac.uk Studies in the human erythroleukemia cell line K-562 also suggest the existence of a specific carrier system for 1,5-AG transport, which is distinct from the primary glucose transporters as it is not significantly inhibited by glucose or other monosaccharides. ucl.ac.uk

Interaction with Lectins: Lectins are carbohydrate-binding proteins. 1,5-AG can interact with certain lectins that bind glucose and mannose. For example, it acts as an inhibitor of the interaction between the plant lectin concanavalin (B7782731) A and polysaccharides. umich.edu The binding affinity is based on the hydroxyl group arrangement of the sugar. 1,5-anhydro-D-glucitol, which has three potential binding loci for concanavalin A, is a less potent inhibitor than 1,5-anhydro-D-mannitol (B15279), which possesses four such loci. umich.edu

Table 1: Kinetic Parameters of Pyranose 2-Oxidase from Tricholoma matsutake for Various Substrates

| Substrate | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) |

|---|---|---|

| 1,5-Anhydro-D-glucitol | 10.7 | 18.4 |

| D-Glucose | 1.28 | 26.6 |

| D-Galactose | 45 | 5.41 |

| D-Xylose | 45.8 | 13.4 |

Data sourced from UniProtKB entry Q8J2V8. oup.com

Role as Biochemical Markers and Metabolic Status Indicators

1,5-Anhydro-D-glucitol as a Short-Term Glycemic Biomarker

1,5-Anhydro-D-glucitol (1,5-AG) is a validated and sensitive clinical marker for short-term glycemic control. ebi.ac.ukgoogle.com Unlike glycated hemoglobin (HbA1c), which reflects average blood glucose over two to three months, 1,5-AG levels respond much more rapidly to changes in blood sugar, providing a snapshot of glycemic status over the preceding one to two weeks. google.comnih.gov Its concentration in the blood remains stable under normal glycemic conditions but decreases sharply in response to periods of hyperglycemia, particularly postprandial (after-meal) glucose spikes. jst.go.jpmdpi.com

This makes 1,5-AG a valuable tool for monitoring glycemic excursions and variability, even in patients whose HbA1c levels are near their target goal. google.com It offers complementary information to traditional markers like HbA1c and fructosamine (B8680336) and is considered superior for detecting transient episodes of high blood glucose. jst.go.jpumich.edu The measurement of serum 1,5-AG can therefore help identify patients with significant glucose fluctuations who might otherwise be overlooked, aiding in the fine-tuning of diabetes management strategies. google.commdpi.com Its utility has been demonstrated in both type 1 and type 2 diabetes mellitus. google.comgoogle.com

Renal Reabsorption Competition with Glucose

The mechanism that makes 1,5-AG a useful glycemic marker is its direct competition with glucose for reabsorption in the kidneys. umich.eduebi.ac.uk 1,5-AG, which is derived from food and metabolically inert, is freely filtered from the blood by the glomeruli and almost completely reabsorbed back into the bloodstream by the renal proximal tubules. nih.govgoogle.com This reabsorption is mediated by sodium-glucose cotransporters (SGLTs), primarily SGLT5. ebi.ac.uk

Under normal conditions, a steady state is maintained between dietary intake and urinary excretion, keeping blood levels of 1,5-AG constant. nih.gov However, when blood glucose concentrations exceed the renal threshold for reabsorption (typically around 180 mg/dL), the high amount of glucose in the filtrate saturates the SGLT transporters. google.com This excess glucose competitively inhibits the reabsorption of 1,5-AG. iitm.ac.in As a result, 1,5-AG is excreted in the urine in larger quantities, leading to a rapid and measurable decrease in its serum concentration. mdpi.comgoogle.com Once blood glucose levels return to normal, the renal reabsorption of 1,5-AG is restored, and its serum levels gradually return to their baseline over approximately two to four weeks in the absence of further hyperglycemic events. google.com

Table 2: Comparison of Glycemic Biomarkers

| Biomarker | Measures | Timeframe of Glycemic Control |

|---|---|---|

| 1,5-Anhydro-D-glucitol (1,5-AG) | Recent hyperglycemic excursions and glucose variability | 1-2 weeks |

| Glycated Hemoglobin (HbA1c) | Average blood glucose | 2-3 months |

| Fructosamine | Average blood glucose | 2-3 weeks |

Information synthesized from multiple sources. jst.go.jpebi.ac.ukgoogle.comnih.gov

Other Biological Interactions and Modulatory Effects

Metal Ion Chelation by Dithiocarboxy-Substituted Derivatives

Information regarding the synthesis of dithiocarboxy-substituted derivatives of 1,5-anhydro-D-glucitol and their specific activity in metal ion chelation was not available in the public search results reviewed for this article.

Interactions with Galactose-Binding Proteins

The interaction of 1,5-anhydro-D-glucitol with galactose-binding proteins is limited due to structural differences between the two molecules. True galactose-binding proteins, such as galectins, specifically recognize the axial orientation of the hydroxyl group at the C4 position of galactose. glycoforum.gr.jp 1,5-AG, being a glucose analog, has an equatorial hydroxyl group at this position, which generally prevents it from fitting into the binding sites of these specific lectins.

However, 1,5-AG does interact with certain enzymes that have broader substrate specificity and can bind both glucose and galactose. A key example is pyranose oxidase, the enzyme used in the clinical assay for 1,5-AG. This enzyme can oxidize D-galactose, and its presence in samples like saliva can interfere with the accuracy of 1,5-AG measurements. nih.gov This cross-reactivity has prompted research into engineering mutant versions of pyranose oxidase with higher specificity for 1,5-AG over galactose to improve diagnostic assays. jst.go.jp Therefore, while 1,5-AG does not typically interact with highly specific galactose-binding proteins like galectins, it can bind to enzymes that recognize a wider range of pyranose sugars, including galactose.

Inhibition of Gamma-Aminobutyric Acid (GABA) Production

1-Amino-1-deoxy-D-glucitol hydrochloride (AMDG) has been identified as an inhibitor of the production of gamma-aminobutyric acid (GABA). biosynth.com GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. physio-pedia.comhmdb.camdpi.com It is synthesized in the body from glutamate (B1630785) through a decarboxylation reaction catalyzed by the enzyme glutamate decarboxylase. physio-pedia.commdpi.com

By inhibiting the production of GABA, AMDG can interfere with the normal inhibitory signaling in the nervous system. biosynth.com The reduction in this key neurotransmitter is a significant aspect of the compound's biological activity. biosynth.com This mechanism is also noted as a potential pathway for treating pain by inhibiting the transmission of pain signals. biosynth.com

Anti-inflammatory Actions through Prostaglandin Synthesis Suppression

1-Amino-1-deoxy-D-glucitol hydrochloride (AMDG) exhibits anti-inflammatory effects, which are attributed to its ability to suppress the synthesis of prostaglandins. biosynth.com Prostaglandins are lipid compounds that act as key mediators in the body, involved in processes such as inflammation, pain, and fever. nih.govmedicaljournalssweden.se

| Biological Activity | Mechanism of Action | Target Molecule/Process |

| Neuromodulatory | Inhibition of Production biosynth.com | Gamma-Aminobutyric Acid (GABA) biosynth.com |

| Anti-inflammatory | Suppression of Synthesis biosynth.com | Prostaglandins biosynth.com |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of 1-Deoxy-d-glucitol, offering detailed information about the chemical environment of each proton and carbon atom within the molecule.

High-Resolution 1H NMR Analysis

High-resolution proton (¹H) NMR spectroscopy is instrumental in identifying the individual protons and their immediate surroundings in this compound. In Deuterium oxide (D₂O), a common solvent for NMR analysis of polyols, the proton signals of this compound are well-resolved. rsc.org The spectrum typically displays a series of multiplets corresponding to the protons on the carbon chain. rsc.org For instance, in one study, the ¹H NMR spectrum (500 MHz, D₂O) showed signals at δ 4.01 (ddd, J = 8.7, 5.0, 3.3 Hz, 1H), 3.79-3.71 (m, 2H), 3.68 (dd, J = 11.9, 3.1 Hz, 1H), 3.64 (t, J = 6.2 Hz, 1H), 3.54 (dd, J = 11.9, 7.0 Hz, 1H), 3.18 (dd, J = 13.2, 3.2 Hz, 1H), and 2.99 (dd, J = 13.2, 9.1 Hz, 1H). nist.gov Another analysis in DMSO-d₆ reported chemical shifts at approximately 3.64, 3.59, 3.53, 3.50, 3.427, 3.409, 2.685, and 2.604 ppm. chemicalbook.com These chemical shifts and their coupling constants (J-values) provide information about the connectivity and stereochemistry of the protons.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for this compound (Data sourced from multiple studies and may vary based on solvent and experimental conditions)

| Proton Assignment | Chemical Shift (ppm) in D₂O nist.gov | Chemical Shift (ppm) in DMSO-d₆ chemicalbook.com |

| H-1 | 2.99 (dd), 3.18 (dd) | 2.604, 2.685 |

| H-2 | 4.01 (ddd) | 3.64 |

| H-3 | 3.79-3.71 (m) | 3.59 |

| H-4 | 3.64 (t) | 3.53 |

| H-5 | 3.79-3.71 (m) | 3.50 |

| H-6 | 3.54 (dd), 3.68 (dd) | 3.409, 3.427 |

Carbon-13 NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attached functional groups). In D₂O, the ¹³C NMR spectrum of this compound shows six distinct signals corresponding to the six carbon atoms of the glucitol chain. nist.gov For example, one set of reported chemical shifts (125 MHz, D₂O) includes signals at δ 72.9, 72.1, 71.7, 67.6, 62.2, and 41.0 ppm. nist.gov These values are crucial for confirming the carbon framework of the molecule.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for this compound (Data sourced from multiple studies and may vary based on solvent and experimental conditions)

| Carbon Assignment | Chemical Shift (ppm) in D₂O nist.gov |

| C-1 | 41.0 |

| C-2 | 72.9 |

| C-3 | 71.7 |

| C-4 | 72.1 |

| C-5 | 67.6 |

| C-6 | 62.2 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbons. This is essential for tracing the proton connectivity along the glucitol backbone. rsc.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C spectra, allowing for the definitive assignment of carbon resonances based on their attached protons. rsc.orgnih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying long-range connectivities and piecing together the molecular structure, especially in more complex derivatives of this compound. rsc.orgnih.govmdpi.comifremer.fr For instance, HMBC can confirm the linkage between different sugar units in oligosaccharides containing a this compound moiety. cdnsciencepub.com

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, non-volatile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). mdpi.comnih.gov The mass-to-charge ratio (m/z) of these ions is then measured. High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, which allows for the determination of the elemental formula of the compound. For example, the calculated mass for the protonated molecular ion of a related compound, 1-amino-1-deoxy-D-glucitol ([C₆H₁₆NO₅]⁺), is 182.1023, with an observed value of 182.1078. nist.gov This level of accuracy is crucial for confirming the identity of the compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique well-suited for analyzing large, non-volatile molecules like polyols. wpmucdn.com This method involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the sample with minimal fragmentation. wpmucdn.com The resulting ions are then identified by their mass-to-charge ratio, determined by their time of flight to the detector. wpmucdn.com

In recent years, MALDI-TOF MS has become crucial for polymer analysis. nih.govescholarship.org It can provide information on molecular weight distribution and the structure of repeating units. nih.gov For the analysis of polyols, which can be complex mixtures, MALDI-TOF MS offers a powerful tool for characterization. nih.govresearchgate.net Optimization of the analytical method, including the choice of matrix, cationization reagent, and solvent, is critical for achieving reliable results. nih.govescholarship.orgfrontiersin.org For instance, a study on various polymers found that trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (B47326) (DCTB) was a suitable matrix for all tested polymers, while the choice of cationization reagent depended on the specific polymer. nih.govescholarship.orgfrontiersin.org This technique has been successfully applied to characterize polyols synthesized from various sources. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for analyzing volatile compounds. creative-proteomics.com For non-volatile polyols like this compound, derivatization is necessary to increase their volatility. creative-proteomics.comlibretexts.org A common derivatization technique is trimethylsilylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. researchgate.netnih.gov

The derivatized sample is then separated by gas chromatography and analyzed by mass spectrometry. creative-proteomics.com This combination allows for the identification and quantification of specific polyols, even in complex biological samples. creative-proteomics.com GC-MS has been used to analyze polyols in various contexts, including in studies of diabetic complications where elevated levels of certain polyols are observed. creative-proteomics.com The technique is also valuable for the structural analysis of disaccharides after reduction to their corresponding alditols and derivatization. researchgate.net

Chromatographic Separation Methodologies

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of sugars and polyols. lcms.cz Due to their polar nature, these compounds are not well-retained on common reversed-phase columns like C18. lcms.czsigmaaldrich.comresearchgate.net Therefore, alternative stationary phases are used, including those for ion-exchange, ligand exchange, and hydrophilic interaction liquid chromatography (HILIC). lcms.czsigmaaldrich.com Amine-functionalized columns are frequently used for HILIC separations of sugars. sigmaaldrich.com

For the analysis of this compound derivatives, reversed-phase HPLC methods have been developed. For example, 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol and 1-Deoxy-1-nitro-D-glucitol can be analyzed using a reversed-phase column with a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.comsielc.com Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID). lcms.czsapub.org These HPLC methods are often scalable for preparative separation to isolate and purify compounds. sielc.comsielc.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase (e.g., Newcrom R1) or HILIC (e.g., Amine-based) |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., formic or phosphoric acid) |

| Detector | Evaporative Light Scattering Detector (ELSD), Refractive Index Detector (RID) |

| Application | Analytical and preparative separation |

Gas-Liquid Chromatography (GLC) for Derivatized Compounds

Gas-Liquid Chromatography (GLC), a type of gas chromatography, is a well-established method for the analysis of carbohydrate derivatives. cdnsciencepub.com Similar to GC-MS, GLC requires the derivatization of non-volatile polyols to make them suitable for analysis. libretexts.org The fully acetylated derivatives of compounds like 2-acetamido-2-deoxy-D-glucitol have been successfully separated using GLC. cdnsciencepub.com

This technique has been applied to the quantitative analysis of polyols in various resins and for the determination of sugars in complex hydrolysates after conversion to their alditol acetates. researchgate.netdtic.mildtic.mil While enzymatic methods for polyol measurement exist, GLC is often recommended for its higher specificity, as enzymatic assays can be influenced by other polyols present in the sample. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a straightforward and rapid method for the qualitative analysis of polyols and sugars. usda.gov It is particularly useful for monitoring reaction progress and for the preliminary separation of products. usda.govguidechem.com For polyols, a common developing solvent system consists of a mixture of ethyl acetate (B1210297), 2-butanol, and water. brieflands.com Visualization of the separated spots can be achieved by spraying with a potassium permanganate (B83412) solution, which results in yellow spots on a purple background. brieflands.com

TLC has been used to separate polyol products from substrates like soybean oil using a two-step development system. usda.gov In the synthesis of derivatives of 1-Deoxy-1-(octylamino)-D-glucitol, TLC with a mobile phase of methanol (B129727) and ethyl acetate was used to monitor the reaction. guidechem.com

Advanced Column Chromatography Techniques (e.g., Reversed-Phase, Silica (B1680970) Gel, Ion-Exchange Resins)

For the preparative purification of this compound and its derivatives, various column chromatography techniques are employed.

Silica Gel Chromatography : This normal-phase technique is used to purify compounds based on polarity. For example, a derivative of N-Octyl Glucamine was purified using a silica gel column with a mobile phase of 15% methanol in ethyl acetate. guidechem.com In the synthesis of deoxynojirimycin from D-glucitol, column chromatography with heptane-EtOAc was used to separate the products. semanticscholar.orgscielo.br

Reversed-Phase Chromatography : While less common for highly polar compounds, reversed-phase chromatography can be used. lcms.czresearchgate.net For certain derivatized sugars, ion-pairing reversed-phase HPLC has been shown to be effective. oup.com

Ion-Exchange Chromatography : This technique separates molecules based on their charge. researchgate.net It has been used for the separation of polyols, sometimes by forming charged complexes with borate (B1201080). thermofisher.comnih.govrsc.org High-performance anion-exchange chromatography with pulsed amperometric detection is another powerful method for the analysis of polyols. thermofisher.com

| Technique | Stationary Phase | Typical Mobile Phase | Separation Principle |

|---|---|---|---|

| Silica Gel Chromatography | Silica Gel | Heptane/Ethyl Acetate, Methanol/Ethyl Acetate | Polarity |

| Reversed-Phase Chromatography | C18 or other non-polar phase | Acetonitrile/Water | Polarity (hydrophobicity) |

| Ion-Exchange Chromatography | Anion or Cation Exchange Resin | Aqueous buffers (e.g., borate) | Charge |

Other Spectroscopic and Optical Techniques

Beyond nuclear magnetic resonance (NMR), several other spectroscopic techniques are instrumental in the characterization of this compound and its derivatives. These methods probe different aspects of the molecular structure, from vibrational modes of chemical bonds to electronic transitions and chiroptical properties.

The IR spectrum of a polyol like this compound is typically dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. The breadth of this peak is due to extensive intermolecular and intramolecular hydrogen bonding. The C-H stretching vibrations of the alkyl backbone appear in the 3000-2850 cm⁻¹ region. The fingerprint region, below 1500 cm⁻¹, contains a complex series of absorptions corresponding to C-O stretching and O-H bending vibrations, which are highly specific to the molecule's structure.